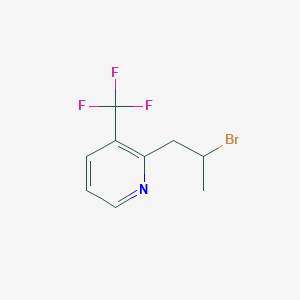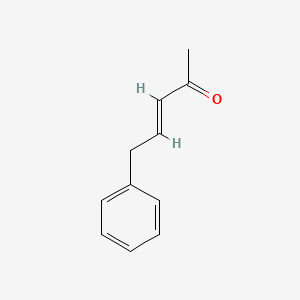
Phenyl ethylidene acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl ethylidene acetone, also known as 1-phenyl-1-buten-3-one, is an organic compound with the molecular formula C10H10O. It is classified as an α,β-unsaturated ketone and is known for its characteristic fruity to pungent odor. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl ethylidene acetone can be synthesized through several methods. One common method involves the aldol condensation of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCH}_3 + \text{CH}_3\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydration of 4-hydroxy-4-phenyl-2-butanone using oxalic acid as a catalyst. This method is efficient and yields high purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl ethylidene acetone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenyl acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields phenyl butanone.
Substitution: It can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Phenyl acetic acid.
Reduction: Phenyl butanone.
Substitution: Tertiary alcohols.
Applications De Recherche Scientifique
Phenyl ethylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of phenyl ethylidene acetone involves its ability to participate in various chemical reactions due to the presence of the α,β-unsaturated ketone moiety. This functional group allows the compound to undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenyl ethylidene acetone can be compared with other similar compounds such as:
Benzylidene acetone: Another α,β-unsaturated ketone with similar reactivity and applications in organic chemistry.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various synthetic processes.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(E)-5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3/b6-5+ |
Clé InChI |
FBDLPZQWOVGYJU-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)/C=C/CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


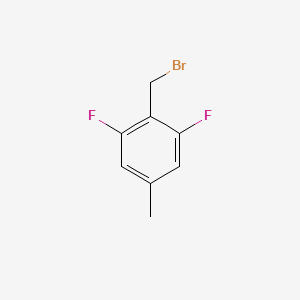
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)

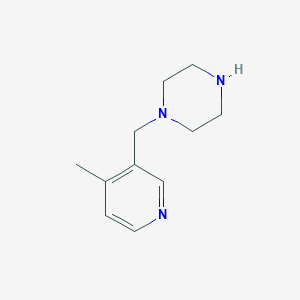
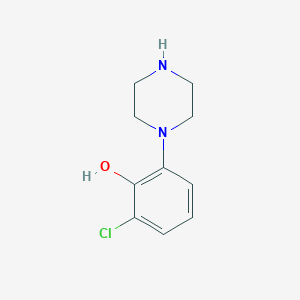
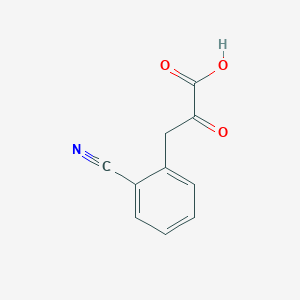
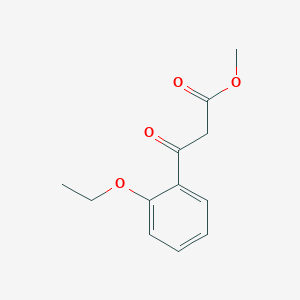

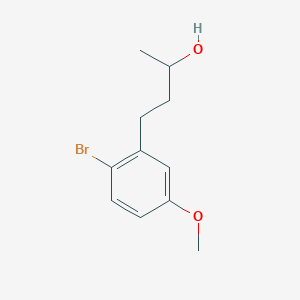
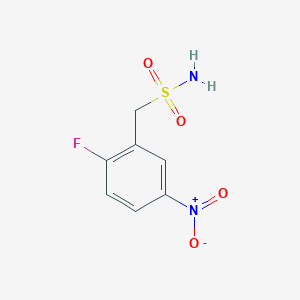

![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)

